molecular formula C19H28N2O2S B2776740 3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide CAS No. 2415509-79-2

3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide

Cat. No. B2776740
CAS RN: 2415509-79-2
M. Wt: 348.51
InChI Key: OWWMQVSBERZWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide, also known as TPOP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. TPOP is a thiol-containing compound that can be synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide is not yet fully understood. However, it has been suggested that this compound may act as a thiol-containing compound that can interact with various biological molecules, such as proteins and enzymes. This compound may also act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound can induce apoptosis in cancer cells. This compound has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide. One direction is to further explore its potential applications in drug delivery and catalysis. Another direction is to investigate its mechanism of action and its potential interactions with biological molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide can be synthesized using several methods, including the reaction of 4-thiomorpholin-4-yloxan-4-ylmethyl chloride with 3-phenylpropanoic acid in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-phenylpropanoic acid with 4-thiomorpholin-4-yloxan-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide has been studied for its potential applications in various fields, including organic synthesis, catalysis, and drug delivery. This compound has been used as a ligand in various catalytic reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling reaction. This compound has also been used as a catalyst in the synthesis of various organic compounds, such as 2-aryl-2,3-dihydroquinolin-4(1H)-ones.

properties

IUPAC Name

3-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c22-18(7-6-17-4-2-1-3-5-17)20-16-19(8-12-23-13-9-19)21-10-14-24-15-11-21/h1-5H,6-16H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWMQVSBERZWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.